Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the regioselective [3 + 2]-cycloaddition of in situ generated nitrile oxides with alkynes or enamines .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and environmentally friendly methods. For example, the solvent-free synthesis of 3,5-isoxazoles under ball-milling conditions using a recyclable copper/alumina nanocomposite catalyst has been developed . This method allows for the synthesis of isoxazole derivatives in moderate to excellent yields.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond in the isoxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and carbamate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase-1 (COX-1), which is involved in inflammation and pain pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl (2-(((5-methylisoxazol-4-yl)methyl)amino)-2-oxoethyl)carbamate include other isoxazole derivatives such as:
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: A highly selective COX-1 inhibitor.
1,2-benzisoxazoles: Known for their antimicrobial and antiviral activities.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzyl and carbamate groups allows for additional interactions with biological targets, potentially enhancing its therapeutic efficacy.
Properties
IUPAC Name |
benzyl N-[2-[(5-methyl-1,2-oxazol-4-yl)methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-11-13(8-18-22-11)7-16-14(19)9-17-15(20)21-10-12-5-3-2-4-6-12/h2-6,8H,7,9-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKANQIZNEZZRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.